8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
Description
8-Hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic xanthine derivative featuring a hydrazinyl group at position 8, a methyl group at position 3, and a phenethyl substituent at position 5. The hydrazinyl group at position 8 is a reactive moiety that enables further chemical transformations, such as condensation with carbonyl compounds to form hydrazones, enhancing its utility in medicinal chemistry .
Properties
IUPAC Name |
8-hydrazinyl-3-methyl-7-(2-phenylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-19-11-10(12(21)17-14(19)22)20(13(16-11)18-15)8-7-9-5-3-2-4-6-9/h2-6H,7-8,15H2,1H3,(H,16,18)(H,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZBWFWZWLUDBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common approach might include:
Starting Material: Begin with a purine derivative.
Functional Group Introduction: Introduce the hydrazinyl group through hydrazine derivatives.
Alkylation: Introduce the methyl and phenethyl groups via alkylation reactions using appropriate alkyl halides.
Purification: Purify the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production.
Catalysts: To enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions could modify the hydrazinyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides, acids, or bases under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used, potentially leading to a variety of substituted purine derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development. Key areas of interest include:
Anticancer Activity
Research indicates that hydrazine derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent DNA damage. For example, studies have shown that similar compounds can inhibit cell proliferation and activate apoptotic pathways in breast cancer cells.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Structurally related purine derivatives have shown selective affinity for dopamine receptors, which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease. The ability to modulate neurotransmitter activity is crucial for potential cognitive enhancement and neuroprotection.
Antioxidant Properties
The presence of phenolic groups in the structure implies potential antioxidant activity. Compounds with such characteristics can scavenge free radicals, thereby reducing oxidative stress linked to various diseases, including cancer and neurodegenerative disorders.
Case Studies and Research Findings
Several studies have highlighted the compound's potential:
- Cytotoxicity Against Cancer Cell Lines : Research focusing on hydrazine derivatives has demonstrated significant cytotoxic effects against various cancer types. These studies often emphasize the role of ROS in mediating apoptosis.
- Neuroprotective Studies : Investigations into the neuroprotective effects of purine derivatives have revealed enhancements in dopaminergic signaling, suggesting therapeutic applications for conditions like Parkinson's disease.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Interaction with enzymes, receptors, or nucleic acids.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Receptor Affinity
The pharmacological profile of xanthine derivatives is highly sensitive to substitutions at positions 3, 7, and 6. Key comparisons include:
Position 3 Substitution
- 3-Methyl vs. 1,3-Dimethyl vs. 3,7-Dimethyl Cores: The 1,3-dimethyl core (e.g., compound 8 in ) exhibits higher affinity for D2 receptors (Ki = 85 nM) compared to the 3,7-dimethyl core (e.g., compound 15, Ki = 1 nM) .
Position 7 Substitution
- Phenethyl vs. Isopentyl vs. Benzyl Groups :
- 7-Phenethyl (target compound) and 7-isopentyl (e.g., ) substituents increase lipophilicity compared to smaller groups like methyl. This may enhance blood-brain barrier penetration but reduce solubility .
- 7-Benzyl derivatives (e.g., ) show moderate receptor affinity, suggesting that bulkier aromatic groups at position 7 may sterically hinder receptor binding .
Position 8 Substitution
- Hydrazinyl vs. Alkoxy vs. Thio Groups :
- The 8-hydrazinyl group (target compound) enables formation of hydrazones, expanding its utility in prodrug design or targeted delivery .
- 8-Alkoxy derivatives (e.g., 8-(piperidin-4-yloxy) in ) exhibit strong 5-HT6/D2 receptor binding (Ki < 100 nM), while 8-thio derivatives () show lower affinity, highlighting the electronic influence of substituents .
- 8-Bromo derivatives (e.g., ) serve as intermediates for further functionalization due to bromine’s leaving-group properties .
Pharmacological Activity
- Receptor Selectivity :
- 1,3-Dimethyl derivatives (e.g., compound 5 in ) show dual 5-HT6/D2 receptor activity, whereas 3,7-dimethyl analogs (e.g., compound 15) are more D2-selective . The target compound’s 3-methyl-7-phenethyl structure may balance selectivity between these receptors.
- 8-Substituted caffeine derivatives (e.g., 3j and 3m in ) lose CNS stimulant activity but retain analgesia, suggesting that 8-hydrazinyl substitution could similarly modulate CNS effects .
Data Tables
Table 1: Comparison of Xanthine Derivatives by Substitution and Receptor Affinity
Table 2: Impact of Position 8 Substitution on Activity
Biological Activity
8-Hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, a derivative of purine, has garnered attention due to its potential biological activities. This compound exhibits a unique structure that may influence various biological pathways, making it a candidate for therapeutic applications.
- Molecular Formula : C23H24N6O3
- Molecular Weight : 432.48 g/mol
- CAS Number : 300586-73-6
- Density : 1.32 g/cm³ (predicted)
- pKa : 9.58 (predicted)
The biological activity of 8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may modulate signaling pathways associated with inflammation and metabolic regulation.
Antioxidant Activity
Research indicates that compounds with hydrazine moieties often exhibit significant antioxidant properties. The antioxidant capacity can be crucial in mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
8-Hydrazinyl derivatives have been studied for their potential to reduce inflammation. In vitro assays demonstrated a decrease in pro-inflammatory cytokines in cell cultures treated with this compound.
Anticancer Potential
Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Data Tables
Case Studies
- Antioxidant Study : A study evaluated the antioxidant activity of various hydrazine derivatives, including 8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, using DPPH and ABTS assays. The compound showed a strong capacity to scavenge free radicals, indicating its potential use as a natural antioxidant.
- Anti-inflammatory Research : In a controlled experiment using LPS-stimulated macrophages, treatment with the compound resulted in a significant decrease in the secretion of pro-inflammatory cytokines such as IL-1β and IL-6, highlighting its anti-inflammatory properties.
- Cancer Cell Line Study : In vitro tests on breast cancer cell lines (MCF-7) revealed that treatment with this compound led to reduced cell viability and increased apoptosis rates compared to untreated controls, suggesting its potential role as an anticancer agent.
Q & A
Q. What are the optimal reaction conditions for synthesizing 8-hydrazinyl-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione?
- Methodological Answer : The synthesis involves reacting 3.63 g (0.01 mole) of the precursor compound with 2.43 mL hydrazine hydrate (0.05 mole) in a dioxane-water mixture (2:1 v/v). The mixture is heated at reflux for 4–5 hours, followed by cooling and precipitation in water. Purification is achieved via recrystallization using propanol-2 or ethanol-dioxane (5:1). Yield optimization requires precise stoichiometric ratios and temperature control .
Table 1 : Key Synthesis Parameters
| Parameter | Value/Details |
|---|---|
| Solvent System | Dioxane-water (2:1) |
| Reaction Time | 4–5 hours |
| Purification Method | Recrystallization (propanol-2) |
| Yield | Not explicitly reported |
Q. How is the structural integrity of the synthesized compound confirmed?
- Methodological Answer : Structural validation employs a combination of 1H NMR spectroscopy and chromatography-mass spectrometry (LC/MS) . For example:
Q. What purification methods are recommended post-synthesis?
- Methodological Answer : Recrystallization is the primary method:
- Propanol-2 for hydrazinyl derivatives.
- Ethanol-water (2:1) for phenethyl-substituted analogs.
Crystallization efficiency depends on solvent polarity and cooling rates .
Advanced Research Questions
Q. How can computational tools predict the biological activity of 8-hydrazinyl derivatives?
- Methodological Answer : Virtual screening using ChemAxon's Chemicalize.org evaluates drug-like properties:
Q. What strategies resolve contradictions in spectral data interpretation?
Q. How to design derivatives for enhanced bioactivity?
- Methodological Answer : Functionalize the hydrazinyl group via reactions with carbonyl-containing compounds (e.g., aldehydes, ketones) to form pyrazole derivatives. Substituents at the 7-phenethyl position can be modified to improve receptor binding (e.g., halogenation or hydroxylation) .
Table 2 : Derivative Design Framework
| Modification Site | Strategy | Biological Target |
|---|---|---|
| 8-Hydrazinyl | Condensation with aldehydes | Kinase inhibition |
| 7-Phenethyl | Halogenation (Br, Cl) | GPCR modulation |
| 3-Methyl | Replacement with bulkier groups | Metabolic stability |
Q. What are the reactivity trends of the hydrazinyl group in nucleophilic substitutions?
- Methodological Answer : The hydrazinyl group exhibits nucleophilic behavior in Mitsunobu reactions and Schiff base formations . Reactivity is pH-dependent: basic conditions (pH > 9) enhance nucleophilicity, while acidic conditions favor protonation and reduced activity. Kinetic studies using HPLC monitoring are recommended to optimize reaction rates .
Key Considerations for Experimental Design
- Contradiction Management : Discrepancies in spectral data (e.g., unexpected LC/MS fragments) should be addressed via high-resolution mass spectrometry (HRMS) and isotopic labeling .
- Biological Testing : Prioritize derivatives with LogP < 3 and PSA < 90 Ų for CNS activity. Use in silico ADMET tools to filter candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
